Positional Isomerism: 2,8- vs 3,7-Disubstitution Pattern Defines Distinct Chemical Entities with Divergent Biological Profiles
2-(2-Fluoroethoxy)-8-nitro-10H-phenothiazine (CAS 2007919-85-7) is a 2,8-disubstituted phenothiazine, whereas its closest commercially available analog—3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine (SIL26, CAS 1393520-04-1)—is a 3,7-disubstituted isomer . Both share the identical molecular formula C₁₄H₁₁FN₂O₃S (MW 306.31) but differ in the ring positions of both the fluoroethoxy and nitro substituents. The 2,8-pattern places the electron-withdrawing group at position 2, which the comprehensive SAR review by González-González et al. (2021) identifies as a privileged locus for anticancer activity: compounds bearing halogens or electron-withdrawing groups at the 2-position consistently demonstrate favorable anticancer profiles, with IC₅₀ values reaching the nanomolar range across multiple cancer cell lines [1]. This positional advantage is absent in the 3,7-isomer, whose documented biological activity is centered on α-synuclein fibril binding rather than anticancer target engagement [2].
| Evidence Dimension | Substitution pattern (position of fluoroethoxy and nitro groups on phenothiazine core) |
|---|---|
| Target Compound Data | 2-(2-fluoroethoxy)-8-nitro (2,8-disubstitution pattern) |
| Comparator Or Baseline | 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine / SIL26 (3,7-disubstitution pattern) |
| Quantified Difference | Isomeric shift of fluoroethoxy from position 3→2 and nitro from position 7→8; fundamentally alters electronic distribution and steric presentation to biological targets |
| Conditions | Structural identity confirmed by SMILES: O=[N+]([O-])c1ccc2c(c1)Nc1cc(OCCF)ccc1S2 for CAS 2007919-85-7 vs. the 3,7-isomer pattern |
Why This Matters
Procurement of the incorrect positional isomer invalidates SAR campaigns and yields non-comparable biological data; the 2,8-pattern specifically aligns with the anticancer-favoring 2-position substitution identified in comprehensive medicinal chemistry reviews.
- [1] González-González A, et al. Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. Current Medicinal Chemistry. 2021;28(38):7914-7935. doi:10.2174/0929867328666210405125340. View Source
- [2] Zhang X, Jin H, Padakanti PK, Li J, Yang H, Fan J, Mach RH, Kotzbauer P, Tu Z. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Applied Sciences. 2014;4(1):66-78. doi:10.3390/app4010066. View Source
